N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide
Description
N-[2-(1-Cyclopropylethyl)pyrazol-3-yl]acetamide is a pyrazole-derived acetamide characterized by a cyclopropylethyl substituent at the 2-position of the pyrazole ring and an acetamide group at the 3-position.
Properties
IUPAC Name |
N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7(9-3-4-9)13-10(5-6-11-13)12-8(2)14/h5-7,9H,3-4H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGZIJLJLCXNAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N2C(=CC=N2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other biologically active compounds.
Biology: It has been used in studies to understand its interaction with biological molecules and its effects on cellular processes.
Medicine: This compound has shown potential therapeutic effects in treating various medical conditions, including inflammation and cancer.
Industry: It is used in the development of new pharmaceuticals and agrochemicals due to its potent biological activity.
Mechanism of Action
The mechanism of action of N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogues with Varying Heterocycles
Pyrazole-containing acetamides are compared to derivatives with other heterocycles:
Key Observations :
- Heterocycle Influence : Pyrazole and triazole derivatives (e.g., compound 2e) prioritize hydrogen-bonding interactions, while thiazole and benzothiazole derivatives (e.g., ) exhibit enhanced aromatic stacking due to larger conjugated systems.
- Substituent Effects : The cyclopropylethyl group in the target compound confers conformational rigidity, contrasting with the planar dichlorophenyl group in , which enhances hydrophobic interactions.
Substituent Effects on Physicochemical Properties
- Cyclopropylethyl vs. Alkyl/Aryl Groups: The cyclopropylethyl group in the target compound may reduce solubility compared to linear alkyl chains (e.g., compound 2e’s methyl groups) but improves metabolic stability .
- Electron-Withdrawing/Donating Groups: Methoxy groups in phenoxy acetamides (e.g., ) improve solubility and modulate electronic profiles, whereas electron-withdrawing groups like trifluoromethyl () enhance binding affinity to hydrophobic enzyme pockets.
Crystallographic and Spectroscopic Comparisons
- Hydrogen Bonding : The thiazole derivative forms 1-D chains via N–H⋯N interactions, stabilizing its crystal lattice. The target compound’s pyrazole N–H and acetamide C=O groups may similarly participate in intermolecular bonding.
- Dihedral Angles : In , the dichlorophenyl and thiazole rings are twisted by 79.7°, while the cyclopropylethyl group in the target compound may enforce a fixed orientation, reducing torsional flexibility .
Biological Activity
N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis of this compound
The synthesis typically involves several steps:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a diketone or α,β-unsaturated carbonyl compound.
- Introduction of the Cyclopropyl Group : Alkylation of the pyrazole ring with a cyclopropyl-containing reagent is performed.
- Acetamide Formation : The final step involves reacting the intermediate with acetic anhydride or acetyl chloride to introduce the acetamide group.
Properties
| Property | Value |
|---|---|
| Molecular Formula | C10H14ClN3O |
| Molecular Weight | 227.69 g/mol |
| IUPAC Name | 2-chloro-N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide |
| InChI Key | AWRATXLUMIOEEM-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro group and the pyrazole ring enhances its ability to bind to these targets, potentially leading to inhibition or modulation of their activity.
Antimicrobial and Anticancer Properties
Research indicates that compounds similar to this compound exhibit antimicrobial and anticancer properties:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections.
- Anticancer Activity : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells, although further studies are needed to elucidate the specific pathways involved.
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones for compounds structurally related to this compound.
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer) indicated that treatment with pyrazole derivatives led to reduced cell viability and increased apoptotic markers, highlighting their potential as anticancer agents .
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 2-Chloro-N-(1-cyclopropylethyl)-N-p-tolylacetamide | Moderate antimicrobial properties |
| 2-Chloro-N-(2,2,2-trichloro-1-(3-p-tolyl-thiourea)-ethyl)-acetamide | Limited anticancer activity |
This compound stands out due to its specific structural features that may enhance its biological activity compared to other derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
